1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a pyrrolidine ring, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrole derivatives.
Construction of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Coupling of the Rings: The pyrrolidine and triazole rings are then coupled through a suitable linker, such as a propyl chain, using standard organic synthesis techniques.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while substitution could introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . The carboxylic acid group can form ionic bonds with positively charged residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and have similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and its derivatives are structurally similar and exhibit comparable chemical reactivity.
Uniqueness
1-(2-(Pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the pyrrolidine and triazole rings with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O2/c1-8(13-4-2-3-5-13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
SWKWKRBINKGFDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(N=N1)C(=O)O)N2CCCC2 |
Origin of Product |
United States |
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